Product packaging for Anamorelin Hydrochloride(Cat. No.:CAS No. 861998-00-7)

Anamorelin Hydrochloride

Cat. No.: B1662497
CAS No.: 861998-00-7
M. Wt: 583.2 g/mol
InChI Key: VFYAEUWJFGTGGO-GHTUPXNNSA-N
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Description

Contextualization within Ghrelin Receptor Agonist Research

The discovery of ghrelin in 1999 as the endogenous ligand for the GHS-R1a spurred significant research into the development of ghrelin receptor agonists. iiarjournals.orgdovepress.com While ghrelin itself has therapeutic potential, its short half-life of approximately 30 minutes and requirement for intravenous administration limit its clinical utility. austinpublishinggroup.comnih.gov Anamorelin (B1277382) was developed to overcome these limitations, offering the advantage of being orally available with a longer half-life of about 7 to 9 hours. nih.govamegroups.org Preclinical studies have demonstrated that anamorelin is a potent and highly specific ghrelin receptor agonist, effectively stimulating appetite, increasing food intake and body weight, and promoting GH secretion. nih.govnih.gov

Significance in the Management of Cachexia Syndromes

Cachexia is a complex metabolic syndrome characterized by a significant loss of skeletal muscle mass, with or without the loss of fat mass, that cannot be fully reversed by conventional nutritional support. nih.gov It is a debilitating condition associated with numerous chronic diseases and significantly impacts patients' quality of life and survival. nih.govnih.gov

Cancer-associated cachexia is a multifactorial syndrome that affects a large percentage of patients with advanced cancer, particularly those with non-small cell lung cancer (NSCLC) and gastrointestinal cancers. iiarjournals.orgnih.gov It leads to progressive functional impairment and is a major cause of morbidity and mortality. nih.gov Anamorelin has been extensively studied for its potential to treat CACS. austinpublishinggroup.comnih.gov Clinical trials have consistently shown that anamorelin can increase lean body mass, total body weight, and appetite in patients with CACS. iiarjournals.orgnih.govnih.gov

The ROMANA 1 and ROMANA 2 phase III trials, which investigated anamorelin in patients with advanced NSCLC and cachexia, demonstrated significant increases in lean body mass compared to placebo. iiarjournals.orgasco.org For instance, in the ROMANA 1 study, the mean change in lean body mass over 12 weeks was an increase of 1.10 kg in the anamorelin group versus a decrease of 0.44 kg in the placebo group. asco.org Similarly, in ROMANA 2, the anamorelin group saw a 0.75 kg increase in lean body mass compared to a 0.96 kg decrease in the placebo group. asco.org

Results from ROMANA 1 and ROMANA 2 Phase III Trials
StudyEndpointAnamorelin GroupPlacebo Groupp-value
ROMANA 1Change in Lean Body Mass (kg)+1.10-0.44<0.001
Change in Body Weight (kg)+2.20+0.14<0.001
ROMANA 2Change in Lean Body Mass (kg)+0.75-0.96<0.001
Change in Body Weight (kg)+0.95-0.57<0.001

Based on positive clinical trial data, anamorelin has received marketing approval in Japan for the treatment of cancer cachexia in patients with NSCLC, gastric cancer, pancreatic cancer, and colorectal cancer. iiarjournals.orgresearchgate.net

The anabolic and appetite-stimulating effects of anamorelin suggest its potential utility in other conditions associated with muscle wasting and weight loss. Research has explored its use in cachexia related to chronic obstructive pulmonary disease (COPD), congestive heart failure, and chronic kidney disease (CKD). nih.govpharmaceutical-technology.com Small studies in patients with cachexia due to these conditions have shown encouraging results, with improvements in appetite, lean body mass, and exercise capacity. nih.gov Anamorelin is currently under development for weight loss in patients with CKD. pharmaceutical-technology.com

Current Research Landscape and Unmet Needs

Despite the promising results, the research landscape for anamorelin is not without its challenges and unmet needs. A significant finding across multiple clinical trials is that while anamorelin effectively increases muscle mass, it has not consistently demonstrated a corresponding improvement in muscle strength or physical function, such as handgrip strength. iiarjournals.orgiiarjournals.org This discrepancy between increased muscle mass and function remains a key area for further investigation.

Regulatory approval for anamorelin varies internationally. While approved in Japan, it has not yet received approval from the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA) for cancer cachexia. iiarjournals.orgplos.org This is largely due to the lack of demonstrated functional benefit in clinical trials. plos.org

Current and future research is focused on several key areas:

Combination Therapies: Investigating the efficacy of anamorelin when combined with other interventions such as nutritional support and exercise therapy to potentially improve muscle function. iiarjournals.orgamegroups.org

Patient Selection: Identifying the patient populations most likely to benefit from anamorelin treatment. iiarjournals.org

Long-term Efficacy and Safety: Further evaluating the long-term effects of anamorelin treatment. plos.org

New Indications: Exploring the potential of anamorelin in other conditions characterized by muscle wasting and anorexia, such as sarcopenia and cancer-related fatigue. nih.govpharmaceutical-technology.comoup.com

Ongoing and Future Research Directions for Anamorelin
Research AreaObjective
Combination TherapiesTo assess if combining anamorelin with exercise and nutrition improves muscle function.
Patient SelectionTo identify specific patient characteristics that predict a better response to anamorelin.
Long-term StudiesTo gather more data on the sustained effects and safety profile of anamorelin.
New IndicationsTo investigate the efficacy of anamorelin in conditions like sarcopenia and cancer-related fatigue.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43ClN6O3 B1662497 Anamorelin Hydrochloride CAS No. 861998-00-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYAEUWJFGTGGO-GHTUPXNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235443
Record name Anamorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861998-00-7
Record name Anamorelin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anamorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANAMORELIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Investigations of Anamorelin Hydrochloride

In Vitro Studies

Cellular Mechanisms of Action

Anamorelin (B1277382) hydrochloride functions as a potent and highly specific agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor. This receptor is the natural target for ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach that plays a crucial role in appetite stimulation and energy balance. Anamorelin mimics the action of ghrelin by binding to and activating GHSR-1a.

Binding assays conducted in HEK293 and baby hamster kidney cells have demonstrated the significant agonist activity and binding affinity of anamorelin for the ghrelin receptor. In cultured cell lines, anamorelin exhibited a half-maximal effective concentration (EC50) value for agonist activity on the ghrelin receptor of 0.74 nanomolar.

Upon activation of the GHSR-1a, a cascade of intracellular signaling pathways is initiated. One of the primary pathways implicated in the action of anamorelin is the phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is known to be critically involved in cellular processes such as growth, survival, and metabolism. The activation of this pathway contributes to the anabolic effects observed with anamorelin treatment.

Effects on Growth Hormone Secretion

In vitro studies using rat pituitary cells have confirmed that anamorelin directly stimulates the release of growth hormone (GH). This effect is a direct consequence of its agonistic activity on the GHSR-1a located in the pituitary gland. By activating these receptors, anamorelin triggers the secretion of GH, which is a key mediator of its anabolic effects.

Influence on Muscle Protein Synthesis Pathways

The stimulation of GH secretion by anamorelin leads to a subsequent increase in the production of insulin-like growth factor 1 (IGF-1), primarily in the liver. IGF-1 is a potent anabolic hormone that plays a crucial role in promoting muscle growth and inhibiting protein degradation. It exerts its effects by acting on receptors on myocytes to stimulate muscle protein synthesis, a process mediated through the activation of the mTOR pathway. Furthermore, pulsatile GH can also act directly on myocytes to stimulate the local production of IGF-1, which contributes to muscle anabolism by inhibiting myostatin and promoting the activity of satellite cells.

In Vivo Animal Models

Preclinical in vivo studies in various animal models have further substantiated the anabolic and appetite-enhancing effects of anamorelin hydrochloride.

In studies involving rats, oral administration of anamorelin resulted in significant, dose-dependent increases in both food intake and body weight. These effects were observed at doses of 3, 10, and 30 mg/kg administered once daily for six days. A single oral dose of anamorelin in rats also led to a dose-dependent increase in plasma GH levels. The maximum increase in GH concentration ranged from 2.3-fold for a 3 mg/kg dose to 4.1-fold for a 30 mg/kg dose.

Effects of this compound in Rats
ParameterDosage (mg/kg)ObservationCitation
Food Intake3, 10, 30Significant, dose-dependent increase
Body Weight3, 10, 30Significant, dose-dependent increase
Plasma GH Levels32.3-fold maximum increase
304.1-fold maximum increase

Studies in pigs also demonstrated the stimulatory effect of anamorelin on the GH-IGF-1 axis. Both single and continuous administration of anamorelin resulted in increased levels of GH and IGF-1.

In a lung cancer mouse xenograft model, daily administration of anamorelin for 28 days did not promote tumor growth. However, it did lead to a statistically significant increase in mean body weight at doses of 10 and 30 mg/kg compared to control animals. While there was a trend of increased food intake at the highest dose, this did not reach statistical significance.

Effects of this compound in a Mouse Xenograft Model
ParameterDosage (mg/kg/day)ObservationCitation
Mean Body Weight Gain1011.7% ± 1.26% (significant increase)
3014.4% ± 1.08% (significant increase)
Food Consumption3, 10, 30No statistically significant difference
Tumor Growth3, 10, 30No significant difference compared to control

These preclinical findings consistently demonstrate that anamorelin is a potent ghrelin receptor agonist with significant effects on appetite, body weight, and the secretion of anabolic hormones.

Rodent Models of Cachexia

Rodent models are instrumental in the preclinical assessment of therapeutic compounds. Studies in rats and mice have been crucial in demonstrating the effects of this compound on key indicators of cachexia.

In rat models, the oral administration of this compound has been shown to significantly increase both food intake and body weight in a dose-dependent manner. nih.govnih.gov Daily administration over a one-week period resulted in notable cumulative increases in both food consumption and weight gain compared to vehicle controls. nih.gov Similarly, in a lung cancer mouse xenograft model, while daily food consumption was not significantly altered, anamorelin administration led to a significant increase in mean body weight. nih.govnih.gov Another study in non-cancer-bearing mice undergoing chemotherapy found that supplementary oral anamorelin successfully mitigated the decrease in food intake during the treatment period and attenuated body weight loss. nih.gov

Table 1: Effect of this compound on Food Intake and Body Weight in Rodents
Animal ModelKey FindingsReference
RatsDose-dependent increase in food intake and body weight from Day 2 to Day 7 of treatment. nih.gov
Lung Cancer Mouse Xenograft ModelSignificant increase in mean body weight; trend of increased food intake that was not statistically significant. nih.govnih.gov
Mice with Chemotherapy-Induced CachexiaMitigated decrease in food intake and attenuated body weight loss. nih.gov

Preclinical research has investigated the effect of anamorelin on muscle wasting, a primary component of cachexia. In a mouse model of cachexia induced by a combination of gemcitabine (B846) and cisplatin (B142131) chemotherapy, supplementary anamorelin was found to suppress skeletal muscle atrophy. nih.gov Analysis of the resected muscles indicated that this effect was mediated by the downregulation of the forkhead box protein O-1 (FOXO1)/atrogin-1 signaling pathway. nih.gov

Beyond its effects on appetite and body mass, the potential of anamorelin to counteract other negative effects of chemotherapy has been explored.

Chemotherapy can cause significant damage to the gastrointestinal mucosa. nih.gov In a study involving mice treated with gemcitabine and cisplatin, significant gastric mucositis was observed, characterized by the destruction of the glandular structure and edematous mucosa. nih.gov The administration of anamorelin alongside the chemotherapy regimen was shown to suppress this gastric damage. nih.gov The gastric damage score, a measure of mucositis severity, was significantly lower in the group receiving anamorelin with chemotherapy (26 ± 14%) compared to the group receiving chemotherapy alone (53 ± 16%). nih.gov

The anti-emetic properties of anamorelin have been investigated in rodent models. In rats, studies have used pica behavior (the consumption of non-nutritive substances like kaolin) as an indicator of nausea and vomiting following cisplatin administration. researchgate.netjst.go.jpresearchgate.net One study found that the prophylactic administration of standard three-drug antiemetics with or without anamorelin did not significantly improve cisplatin-induced pica. researchgate.net The study noted that the appetite-stimulating effects of anamorelin may have influenced kaolin (B608303) intake. jst.go.jpresearchgate.net

Modulation of Chemotherapy-Induced Adverse Events

Larger Animal Models

To better understand the translational potential of anamorelin, studies have also been conducted in larger animal models which can exhibit greater physiological similarity to humans. mdpi.com

In ferret models, which are capable of vomiting and are therefore a valuable model for emesis research, anamorelin has been studied for its effects on cisplatin-induced adverse events. One study showed that intraperitoneally administered anamorelin helped alleviate cisplatin-induced weight loss during the delayed phase. nih.gov When administered directly into the brain (intracerebroventricularly), anamorelin reduced cisplatin-induced acute emesis by 60% and improved food and water consumption during the acute phase, suggesting a central mechanism for its anti-emetic action. nih.gov

Growth Hormone and IGF-1 Responses

Preclinical studies have demonstrated that anamorelin has a significant stimulatory effect on Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1) nih.govnih.gov.

In rat models, single oral doses of anamorelin at 3, 10, and 30 mg/kg resulted in a dose-dependent increase in plasma GH concentrations dovepress.com. Specifically, GH levels were significantly elevated at the 10 and 30 mg/kg doses, with plasma concentrations increasing by 2.3- to 4.1-fold compared to the control group nih.govnih.gov.

Studies in pigs also showed increases in GH and IGF-1 levels following anamorelin administration nih.govnih.gov. A single dose of anamorelin was found to induce GH release nih.gov. However, repeated administration in pigs led to a reduced GH response, a phenomenon attributed to the negative feedback exerted by IGF-1 on GH secretion nih.gov. Continuous treatment with anamorelin at 1 mg/kg/day for 7 days resulted in a significant 21% elevation in mean IGF-1 concentrations compared to the control group nih.gov.

In a study involving a lung cancer mouse xenograft model, repeated administration of anamorelin stimulated a maximum increase in GH concentrations by up to approximately 2.5-fold nih.gov. In the same model, the average mean concentration of IGF-1 after the final dose of anamorelin was increased to 122% of that in vehicle-treated animals nih.gov.

This compound Effect on GH and IGF-1 in Preclinical Models
Animal ModelKey FindingsReference
RatsDose-dependent increase in plasma GH; significant at 10 and 30 mg/kg doses (2.3 to 4.1-fold increase vs. control). nih.govdovepress.com
PigsSingle dose induced GH release. Repeated administration (1 mg/kg/day for 7 days) significantly increased mean IGF-1 concentrations by 21% vs. control. nih.gov
Mice (Lung Cancer Xenograft)Maximum increase in GH concentrations up to ~2.5-fold. Average IGF-1 concentration increased to 122% of vehicle-treated animals. nih.gov

Tumor Growth Progression in Xenograft Models

A significant concern for therapies that increase GH and IGF-1 levels is the potential stimulation of tumor growth nih.govnih.gov. Preclinical investigations using a non-small cell lung cancer (NSCLC) xenograft model in mice have addressed this issue.

In a study where female nude mice with established A549 human NSCLC tumors were administered anamorelin (3, 10, or 30 mg/kg p.o.) daily for 28 days, no significant differences in tumor growth were observed between the anamorelin-treated groups and the vehicle control group nih.govnih.govresearchgate.netbohrium.com. Despite observing modest to significant increases in murine GH and slight, non-statistically significant elevations in murine IGF-1, neither anamorelin nor ghrelin promoted tumor growth in this model nih.govnih.govasco.org.

Tumor growth progressed steadily over time in all groups, and there were no statistically significant differences in median tumor volumes at the end of the 28-day treatment period nih.govasco.org.

Median Tumor Volume in A549 Xenograft Model After 28 Days of Treatment
Treatment GroupMedian Tumor Volume (mm³) on Day 30Reference
Vehicle Control1008 asco.org
Anamorelin (3 mg/kg)1080 asco.org
Anamorelin (10 mg/kg)666 asco.org
Anamorelin (30 mg/kg)847 asco.org
Ghrelin (2 mg/kg)936 asco.org

Molecular and Cellular Pharmacology of Anamorelin Hydrochloride

Ghrelin Receptor Binding and Specificity

Anamorelin (B1277382) is characterized by its high affinity and specificity for the ghrelin receptor (GHS-R1a). nih.govnih.gov This selective binding is fundamental to its mechanism of action, allowing it to function as a potent ghrelin mimetic. nih.gov

In vitro studies have quantified the strong interaction between anamorelin and the GHS-R1a. Binding experiments demonstrated that anamorelin binds to the ghrelin receptor with a high affinity, showing a binding affinity constant (Ki) of 0.70 nM. nih.govnih.gov Further characterization revealed significant agonist activity, with a half-maximal effective concentration (EC50) value of 0.74 nM. nih.govnih.govtargetmol.com In a competitive binding assay using radiolabeled ibutamoren, another ghrelin receptor agonist, anamorelin was also found to bind with high affinity, exhibiting a half-maximal inhibitory concentration (IC50) of 0.69 nM. nih.gov

Binding Affinity and Potency of Anamorelin at the Ghrelin Receptor (GHS-R1a)

ParameterValue (nM)Description
Ki (Binding Affinity)0.70Represents the concentration of anamorelin required to occupy 50% of the ghrelin receptors in the absence of the natural ligand. nih.govnih.gov
EC50 (Potency)0.74Indicates the concentration of anamorelin that provokes a response halfway between the baseline and maximum response. nih.govnih.govtargetmol.com
IC50 (Inhibitory Concentration)0.69Measures the concentration of anamorelin needed to inhibit the binding of a radiolabeled competitor by 50%. nih.gov

Anamorelin demonstrates a high degree of selectivity for the ghrelin receptor. nih.govcancer-research-network.com To assess its specificity, anamorelin was screened against a broad panel of over 100 other receptors, ion channels, transporters, and enzymes. nih.gov The results of this screening showed that anamorelin has a very specific binding profile. nih.gov While some binding was observed at the tachykinin neurokinin 2 (NK2) receptor site with an IC50 of 0.021 μM, a subsequent functional assay confirmed that this binding did not translate into any functional activity. nih.gov Other studies have noted weak binding to L-type calcium channels, the serotonin (B10506) transporter, and sodium channels, further reinforcing its high selectivity for the ghrelin receptor over other potential targets. cancer-research-network.com

Selectivity Profile of Anamorelin

Receptor/TargetBinding/Activity NotedFunctional Relevance
Ghrelin Receptor (GHS-R1a)High-affinity binding and potent agonist activity. nih.govPrimary therapeutic target. patsnap.com
Tachykinin Neurokinin 2 (NK2)Binding observed (IC50 = 0.021 μM). nih.govNo functional activity demonstrated. nih.gov
L-type Calcium ChannelsWeak binding. cancer-research-network.comConsidered insignificant.
Serotonin TransporterWeak binding. cancer-research-network.comConsidered insignificant.
Sodium ChannelsWeak binding. cancer-research-network.comConsidered insignificant.

Mechanisms of Anabolism and Appetite Stimulation

The therapeutic effects of anamorelin on appetite and anabolism are a direct result of its action as a ghrelin receptor agonist, which influences key hormonal and neurological pathways. patsnap.comresearchgate.net

Ghrelin is often called the "hunger hormone" due to its role in stimulating appetite. patsnap.compatsnap.com Anamorelin mimics this effect by crossing the blood-brain barrier and binding to GHS-R1a, which is highly expressed in the hypothalamus, particularly in the arcuate nucleus. cancer-research-network.comnih.gov This brain region is a critical control center for energy homeostasis and appetite. patsnap.comnih.gov Activation of these receptors by anamorelin stimulates the production of orexigenic neuropeptides, such as neuropeptide Y, which in turn signal hunger and promote food intake. nih.gov

Upon binding to the GHS-R1a in the anterior pituitary gland, anamorelin stimulates the secretion of growth hormone (GH). patsnap.comresearchgate.net This effect is a hallmark of ghrelin mimetics. wikipedia.org In vitro studies using rat pituitary cells showed that anamorelin induced a dose-dependent release of GH with a potency (EC50) of 1.5 nM. nih.govnih.gov Clinical studies in human subjects have confirmed that anamorelin administration leads to a significant increase in plasma GH levels. wikipedia.orgnih.gov This GH release is a key initiator of the downstream anabolic effects of the compound. patsnap.com

The elevated levels of GH stimulated by anamorelin subsequently act on the liver and other tissues to increase the production of insulin-like growth factor-1 (IGF-1). patsnap.comresearchgate.net IGF-1 is a potent anabolic hormone that plays a crucial role in promoting muscle growth and inhibiting the degradation of protein. patsnap.com In conjunction with the rise in IGF-1, anamorelin also significantly increases levels of insulin-like growth factor-binding protein 3 (IGFBP-3). wikipedia.orgnih.gov IGFBP-3 is the main carrier protein for IGF-1 in the circulation and helps to prolong its half-life and modulate its activity. The coordinated increase in GH, IGF-1, and IGFBP-3 contributes significantly to the preservation and increase of lean body mass. patsnap.comwikipedia.orgresearchgate.net

Impact on Energy Balance and Metabolism

Glucose Homeostasis and Insulin (B600854) Sensitivity

Anamorelin administration has been observed to have an impact on glucose metabolism. Clinical studies have reported instances of hyperglycemia as a side effect. asco.org This effect is thought to be primarily due to the insulin-antagonistic properties of growth hormone, the secretion of which is stimulated by anamorelin. jst.go.jp GH can interfere with insulin signaling, potentially leading to a state of insulin resistance.

One study in healthy volunteers showed that while lower doses of anamorelin had negligible effects on fasting glucose, a higher dose resulted in some degree of insulin resistance as measured by the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). nih.gov Another report detailed a case of acute hyperglycemia in a patient with diabetes following the administration of anamorelin, which resolved after discontinuation of the drug. jst.go.jp The precise mechanisms by which anamorelin affects insulin sensitivity and glucose transporter function require further elucidation, but the available evidence points towards a significant influence on glucose homeostasis, particularly at higher dosages or in individuals with pre-existing metabolic conditions.

Metabolic Alterations Beyond Cachexia

The metabolic effects of anamorelin extend beyond its application in cachexia. Research into the broader metabolic impact of ghrelin receptor agonists is ongoing. A study investigating the effects of anamorelin on the hepatocytes of athletes suggested that the compound induces complex metabolic changes, including alterations in energy utilization, lipid metabolism, and detoxification pathways. hilarispublisher.com

Furthermore, studies on other ghrelin receptor agonists have demonstrated effects on body composition that go beyond what is observed with ghrelin alone. For instance, the ghrelin receptor agonist BIM-28131 was shown to increase both fat and lean body mass in rats. nih.gov While more research is needed to fully characterize the metabolic alterations induced by anamorelin in non-cachectic states, these findings suggest a broader role in regulating energy partitioning and substrate metabolism. The potential impact on lipid metabolism and the secretion of adipokines are areas of active investigation.

Interactive Data Tables

Clinical Trial Data on Anamorelin's Effects

StudyParameterAnamorelin Group ChangePlacebo Group Changep-value
ROMANA 1Lean Body Mass (kg)+1.10-0.44<0.001
ROMANA 2Lean Body Mass (kg)+0.75-0.96<0.001
ROMANA 1Body Weight (kg)+2.20+0.14<0.001
ROMANA 2Body Weight (kg)+0.95-0.57<0.001

Preclinical Data on Anamorelin's Effects in Rats

ParameterDosage (mg/kg)Outcome
Food Intake3, 10, 30Significant, dose-dependent increase
Body Weight3, 10, 30Significant, dose-dependent increase
Growth Hormone Levels10, 30Significant increase

Clinical Research and Therapeutic Efficacy

Phase I Clinical Studies

Phase I trials were primarily conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of anamorelin (B1277382). These early studies also provided crucial insights into its pharmacodynamic effects, particularly concerning its mechanism of action as a ghrelin mimetic.

Early Pharmacodynamic Assessments

The pharmacodynamic profile of anamorelin was evaluated in randomized, double-blind, placebo-controlled studies. These trials demonstrated that anamorelin is a potent and selective agonist of the ghrelin receptor (GHSR-1a), with a half-maximal effective concentration (EC50) of 0.74 nM and no significant antagonist activity at concentrations up to 1,000 nM nih.gov. The oral administration of anamorelin led to rapid absorption, with peak plasma concentrations observed between 30 minutes and 4 hours post-dose nih.govnih.gov. The plasma half-life was determined to be approximately 7 hours nih.gov.

Growth Hormone and Insulin-like Growth Factor-1 Responses

Consistent with its action as a ghrelin receptor agonist, anamorelin demonstrated a significant stimulatory effect on the secretion of growth hormone (GH) nih.govnih.gov. In a dose-escalation study involving healthy volunteers, single doses of 25 mg, 50 mg, and 75 mg of anamorelin resulted in a significant increase in circulating GH levels nih.gov. The peak plasma GH concentration was typically reached between 0.5 and 2 hours after administration nih.gov.

Repeated administration of anamorelin led to a sustained increase in Insulin-like Growth Factor-1 (IGF-1) levels, a key mediator of GH's anabolic effects nih.govnih.gov. Interestingly, while the initial GH surge was pronounced, its magnitude was observed to be attenuated with continued daily dosing, a phenomenon potentially explained by the negative feedback loop exerted by increased IGF-1 on GH secretion nih.govnih.gov. Despite the increases, both GH and IGF-1 levels generally remained within the normal physiological range in study participants nih.gov. Preclinical studies in animal models also confirmed that anamorelin administration leads to increases in both GH and IGF-1 nih.govscienceopen.com.

Hormonal Responses to Anamorelin in Clinical and Preclinical Studies
Study PopulationAnamorelin DoseEffect on Growth Hormone (GH)Effect on Insulin-like Growth Factor-1 (IGF-1)Reference
Healthy Volunteers25 mg, 50 mg, 75 mg (single doses)Significant increase in circulating GHRobust increase after 50 mg and 75 mg doses nih.gov
PigsSingle and continuous dosesIncreased GH levelsIncreased IGF-1 levels nih.gov
Patients with CACS50 mg/daySignificant increaseSignificant increase nih.gov

Exploration of Appetite and Food Intake

Phase I trials also explored the effects of anamorelin on appetite and food intake in healthy young adults through randomized, double-blind, placebo-controlled, crossover studies nih.govresearchgate.net.

In one study, single doses ranging from 1 mg to 20 mg were tested. The results indicated that mean hunger scores, as measured by a 100 mm visual analogue scale, generally increased across all treatment groups. A statistically significant difference from placebo was observed with the 5 mg dose at 0.5 and 1 hour post-dose nih.gov.

Another study evaluated single doses of 10 mg, 25 mg, and 50 mg. Pooled data for the 25 mg and 50 mg doses showed significant mean increases in hunger scores compared to placebo at nearly all pre-meal time points, starting as early as 30 minutes post-dose and lasting up to 4 hours nih.govnih.gov. This translated into a significant mean increase of 18.4% in spontaneous caloric intake compared to placebo nih.gov. These findings on appetite stimulation were consistent with dose-related weight gain observed in other Phase I studies, where daily doses of 50 mg and 75 mg led to significant increases in body weight after just 6 days nih.govdovepress.com.

Effect of Anamorelin on Appetite and Body Weight in Phase I Studies
StudyParticipantsAnamorelin DoseKey FindingsReference
Study 10216 healthy males1-20 mg (single dose)Modest increases in hunger; significant with 5 mg dose at 0.5 and 1 hour post-dose. nih.gov
Study 1019 healthy males10, 25, 50 mg (single doses)Significant increases in hunger and a mean 18.4% increase in caloric intake (25/50 mg vs. placebo). nih.gov
Multiple-Dose Study29 healthy volunteers50 mg or 75 mg daily for 6 daysSignificant dose-related weight gain (mean increase of 1.25 kg with 50 mg). nih.gov

Phase II Clinical Trials

Following the promising results from Phase I, Phase II clinical trials were initiated to evaluate the efficacy and safety of anamorelin in its target patient population, primarily individuals with cancer anorexia-cachexia syndrome.

Study Designs and Patient Cohorts

Phase II trials for anamorelin have employed various designs, including multicenter, randomized, double-blind, and placebo-controlled methodologies nih.govnih.gov. Both crossover and parallel-group assignments have been utilized to assess the drug's effects nih.govclinicaltrials.gov.

The primary patient cohorts in these trials have been individuals with advanced cancers, particularly non-small cell lung cancer (NSCLC), which has a high prevalence of cachexia nih.govdovepress.comclinicaltrials.gov. Eligibility criteria for these studies typically included a diagnosis of unresectable Stage III or IV NSCLC and documented cachexia, defined as significant weight loss (e.g., ≥5% within the prior 6 months) or a low Body Mass Index (BMI <20 kg/m ²) asco.orgascopubs.org. Other trials have also included patients with different advanced malignancies, such as small cell lung cancer (SCLC), pancreatic cancer, and gastrointestinal cancers, who were experiencing anorexia or cachexia nih.govclinicaltrials.govnih.gov.

Primary and Secondary Endpoints

The primary and secondary endpoints of Phase II trials were designed to measure the clinical benefits of anamorelin on the key components of cancer anorexia-cachexia syndrome.

Primary Endpoints:

Change in Lean Body Mass (LBM): A crucial measure of anabolic activity, often assessed using dual-energy X-ray absorptiometry (DXA) nih.gov.

Feasibility and Desirability for Phase III: Some Phase II trials were designed to assess recruitment feasibility, patient adherence, and safety to inform the design of larger Phase III studies nih.gov.

Secondary Endpoints:

Muscle Strength: Commonly measured by hand-grip strength (HGS) to evaluate functional improvement nih.gov.

Anorexia-related Symptoms and Quality of Life: Assessed using validated patient-reported outcome questionnaires such as the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) and the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) nih.govnih.govclinicaltrials.gov.

Total Body Mass and Fat Mass: To provide a more comprehensive picture of the changes in body composition nih.gov.

Nutritional Intake and Biomarkers: Including assessments of food intake and levels of nutritional and inflammatory markers like pre-albumin, IGF-1, and C-reactive protein (CRP) nih.govclinicaltrials.gov.

In a notable Phase II crossover study involving 16 patients with CACS, anamorelin significantly increased body weight compared to placebo (a mean gain of 0.77 kg vs. a loss of 0.33 kg) over a 3-day treatment period nih.gov. Another international, multicenter Phase II trial evaluated anamorelin over 12 weeks and found that patients in the 100 mg group gained weight compared to weight loss in the placebo group nih.gov. These studies consistently demonstrated anamorelin's positive impact on body weight and lean body mass, although improvements in muscle strength were not consistently observed nih.govnih.gov.

Lean Body Mass (LBM) Changes

A consistent and significant finding across multiple clinical trials is the positive impact of anamorelin hydrochloride on lean body mass (LBM). In two pivotal Phase III trials, known as ROMANA 1 and ROMANA 2, patients with advanced non-small cell lung cancer (NSCLC) and cachexia treated with anamorelin demonstrated a statistically significant increase in LBM compared to those who received a placebo. nih.govnewdrugapprovals.orgecancer.org In ROMANA 1, the median change in LBM over 12 weeks was an increase of 1.10 kg in the anamorelin group, starkly contrasting with a median loss of 0.44 kg in the placebo group. nih.gov Similarly, ROMANA 2 showed a median LBM increase of 0.75 kg with anamorelin, whereas the placebo group experienced a median loss of 0.96 kg. nih.gov

A separate Phase II trial in Japanese patients with NSCLC and cachexia also reported a significant increase in LBM in the anamorelin group compared to placebo. dntb.gov.ua The least squares mean change in LBM from baseline over 12 weeks was 1.38 kg for the anamorelin group versus a decrease of 0.17 kg for the placebo group. dntb.gov.ua These findings underscore the anabolic properties of anamorelin and its potential to counteract the muscle wasting characteristic of cachexia. nih.govnih.gov

Changes in Lean Body Mass (LBM) in Anamorelin Clinical Trials
TrialAnamorelin Group (Median Change in LBM)Placebo Group (Median Change in LBM)
ROMANA 1+1.10 kg-0.44 kg
ROMANA 2+0.75 kg-0.96 kg
Japanese Phase II Study (ONO-7643-04)+1.38 kg (Least Squares Mean)-0.17 kg (Least Squares Mean)
Total Body Weight Alterations

In conjunction with increases in LBM, this compound has been shown to significantly increase total body weight. nih.gov The ROMANA 1 and ROMANA 2 trials both reported a consistent and statistically significant increase in body weight for patients receiving anamorelin. nih.govwikipedia.org In ROMANA 1, the anamorelin group had a mean body weight increase of 2.20 kg, while the placebo group saw a minimal increase of 0.14 kg. newdrugapprovals.orgclinicaltrials.gov In ROMANA 2, the anamorelin group's mean body weight increased by 0.95 kg, compared to a mean loss of 0.57 kg in the placebo group. newdrugapprovals.orgnih.gov

An observational study in patients with gastric cancer-associated cachexia also demonstrated a significant increase in body weight with anamorelin treatment. precisiononcology.ie After 12 weeks, the mean body weight had increased by 0.88 kg. precisiononcology.ie These gains in total body weight, driven by an increase in lean mass, are a critical therapeutic outcome for patients experiencing the severe weight loss associated with cachexia. nih.gov

Changes in Total Body Weight in Anamorelin Clinical Trials
TrialAnamorelin Group (Mean Change in Body Weight)Placebo Group (Mean Change in Body Weight)
ROMANA 1+2.20 kg+0.14 kg
ROMANA 2+0.95 kg-0.57 kg
Gastric Cancer Observational Study+0.88 kg (at 12 weeks)N/A
Anorexia/Cachexia Symptoms and Concerns

This compound has demonstrated a notable ability to improve patient-reported symptoms and concerns related to anorexia and cachexia. nih.govclinicaltrials.gov In both ROMANA 1 and ROMANA 2, there was a significant improvement in the anorexia-cachexia subscale of the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) questionnaire for patients treated with anamorelin. nih.govnewdrugapprovals.org This indicates that patients experienced a reduction in symptoms such as loss of appetite and early satiety. nih.gov

A multicenter, open-label, single-arm study in Japanese patients with cancer cachexia and a low body mass index also found that anamorelin improved anorexia-related symptoms. drugbank.com The improvements in these distressing symptoms are a key component of the therapeutic benefit of anamorelin, as they directly impact a patient's desire and ability to eat. drugbank.comcancer.gov

Quality of Life (QOL) Assessments

The impact of this compound on quality of life (QOL) has been a key area of investigation in clinical trials. researchgate.net Assessments using tools like the FAACT and the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) have been employed. clinicaltrials.govpatsnap.com In a Phase II study of anamorelin in NSCLC patients, two 4-item scales derived from these questionnaires, termed the Simplified Evaluation of Fatigue (SEF) and Simplified Evaluation of Appetite (SEA), showed good reliability and validity.

Physical Functioning Metrics (e.g., Handgrip Strength)

The effect of this compound on physical functioning, most commonly measured by handgrip strength, has yielded mixed results. The ROMANA 1 and ROMANA 2 trials, which had handgrip strength as a co-primary endpoint, did not demonstrate a statistically significant difference between the anamorelin and placebo groups. nih.govnewdrugapprovals.org In ROMANA 1, the median change in handgrip strength was -1.10 kg for anamorelin versus -1.58 kg for placebo. newdrugapprovals.org In ROMANA 2, the median change was -1.49 kg for anamorelin compared to -0.95 kg for placebo. newdrugapprovals.org

Interestingly, a subgroup analysis of men in the ROMANA 1 trial did show an improvement in median handgrip strength in the anamorelin arm. nih.gov Furthermore, a smaller Phase II study did report an improvement in handgrip strength with anamorelin treatment. However, the larger Phase III trials have not consistently replicated this finding, indicating that while anamorelin effectively increases muscle mass, this may not directly translate to improved muscle function as measured by handgrip strength in the broader patient population. newdrugapprovals.org

Biomarkers of Protein Synthesis and Nutritional Status

This compound has been shown to positively influence several biomarkers indicative of increased protein synthesis and improved nutritional status. As a ghrelin receptor agonist, anamorelin stimulates the release of growth hormone (GH), which in turn promotes the production of insulin-like growth factor 1 (IGF-1). Clinical studies have consistently demonstrated that anamorelin treatment leads to significant increases in serum levels of IGF-1 and its binding protein, insulin-like growth factor-binding protein 3 (IGFBP-3). nih.govpatsnap.com

A meta-analysis of randomized controlled trials confirmed that patients receiving anamorelin had a significant increase in both IGF-1 and IGFBP-3. clinicaltrials.gov In a Japanese study, anamorelin also led to a significant increase in prealbumin levels, a marker of nutritional status, at weeks 3 and 9. dntb.gov.ua These changes in biomarkers provide a physiological basis for the observed increases in lean body mass, as IGF-1 is a potent anabolic hormone that promotes muscle growth and inhibits protein degradation.

Phase III Clinical Trials (e.g., ROMANA Program, ONO-7643 studies)

The ROMANA program, consisting of the ROMANA 1 and ROMANA 2 trials, represents the most extensive Phase III evaluation of this compound for the treatment of CACS in patients with advanced NSCLC. patsnap.com These were international, double-blind, placebo-controlled studies that enrolled a large number of patients (484 in ROMANA 1 and 495 in ROMANA 2). patsnap.com The co-primary endpoints for both trials were the change from baseline in LBM and handgrip strength over a 12-week period. patsnap.com

The results of the ROMANA program consistently demonstrated that anamorelin significantly increased LBM and total body weight compared to placebo. wikipedia.orgnih.gov Furthermore, patients treated with anamorelin experienced a significant improvement in their anorexia and cachexia symptoms. wikipedia.org However, the trials did not meet the co-primary endpoint of a significant improvement in handgrip strength. wikipedia.org Following the initial 12-week treatment period, eligible patients could enroll in the ROMANA 3 safety extension study for an additional 12 weeks of treatment. patsnap.com

In Japan, a series of clinical studies on anamorelin, known as ONO-7643, have also been conducted. A Phase II study (ONO-7643-03) and a subsequent Phase III study (ONO-7643-04) in Japanese patients with NSCLC and cachexia have shown similar positive effects on LBM, body weight, and anorexia symptoms. dntb.gov.uadrugbank.com These studies have been instrumental in the approval of anamorelin for the management of cachexia in several types of cancer in Japan. drugbank.com

Integrated Analyses and Pooled Data

To provide a robust assessment of anamorelin's therapeutic effects, data from multiple clinical trials have been integrated and analyzed. An a priori pooled analysis of two Phase 2, multicenter, randomized, double-blind, placebo-controlled trials provided early evidence of efficacy. nih.gov These studies evaluated anamorelin in patients with advanced or incurable cancer who had experienced significant weight loss. nih.gov

Efficacy Outcomes on Body Composition

A primary goal of anamorelin therapy is to counteract the debilitating loss of body mass associated with cancer cachexia. Clinical trials have utilized methods such as dual-energy X-ray absorptiometry (DXA) to precisely measure changes in body composition, specifically focusing on lean body mass and fat mass.

Consistent findings from major clinical trials demonstrate that anamorelin significantly increases lean body mass (LBM). In the pivotal ROMANA 1 and ROMANA 2 trials, patients receiving anamorelin for 12 weeks showed a statistically significant increase in LBM compared to those receiving placebo. medpace.com In ROMANA 1, the median change in LBM was an increase of 0.99 kg for the anamorelin group versus a loss of 0.47 kg for the placebo group. medpace.com Similarly, in ROMANA 2, the anamorelin group experienced a median LBM increase of 0.65 kg, while the placebo group saw a median loss of 0.98 kg. medpace.com

An integrated analysis of two earlier Phase 2 trials also showed a significant increase in LBM over a 12-week period, with the anamorelin group gaining a least-squares mean of 1.89 kg compared to a decrease of 0.20 kg in the placebo group. nih.gov

Change in Lean Body Mass (LBM) Over 12 Weeks
Clinical TrialThis compound GroupPlacebo GroupP-value
ROMANA 1 (Median Change)+0.99 kg-0.47 kg&lt;0.0001
ROMANA 2 (Median Change)+0.65 kg-0.98 kg&lt;0.0001
Pooled Phase 2 (LS Mean Change)+1.89 kg-0.20 kg0.0006

In addition to its effects on lean tissue, anamorelin has been shown to increase fat mass, indicating a restoration of energy balance. asco.org Exploratory analyses from the ROMANA 1 and 2 trials revealed that patients treated with anamorelin experienced a significant increase in fat mass compared to placebo. In ROMANA 1, the anamorelin group gained 1.21 kg of fat mass versus a loss of 0.13 kg in the placebo group. asco.org In ROMANA 2, the increase was 0.77 kg for the anamorelin group compared to a 0.09 kg gain for the placebo group. asco.org

Change in Fat Mass Over 12 Weeks
Clinical TrialThis compound Group (Mean Change)Placebo Group (Mean Change)P-value
ROMANA 1+1.21 kg-0.13 kg&lt;0.001
ROMANA 2+0.77 kg+0.09 kg0.012

Patient-Reported Outcomes

Beyond objective measures of body composition, the impact of treatment on the patient's experience is critical. Anamorelin's effect on appetite and quality of life has been assessed using validated questionnaires.

A key therapeutic action of anamorelin is its appetite-enhancing effect, which is consistent with its role as a ghrelin receptor agonist. dovepress.com Clinical trials have consistently demonstrated that anamorelin significantly improves appetite and mitigates anorexia-related symptoms. sciencedaily.comecancer.org Patient-reported outcomes were often measured using the anorexia-cachexia subdomain of the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) questionnaire. asco.org

In both ROMANA 1 and ROMANA 2, patients receiving anamorelin reported a significant improvement in their anorexia-cachexia symptoms and concerns over the 12-week study period. asco.orgmedpace.com The improvement in these symptoms was noted to be apparent as early as the third week of treatment and was sustained throughout the study. mdpi.com A post-hoc analysis of the ROMANA trials confirmed a significant improvement in the FAACT anorexia/cachexia domain score for anamorelin compared to placebo. mdpi.com

Improvement in Anorexia/Cachexia Symptoms (FAACT Score)
Clinical TrialThis compound Group (Mean Change)Placebo Group (Mean Change)P-value
ROMANA 1+4.12+1.92&lt;0.001
ROMANA 2+3.48+1.340.002
Fatigue and Symptom Burden

However, these results regarding fatigue were not consistently replicated. In the companion ROMANA 2 trial, similar significant improvements in fatigue were not observed ascopost.commedpace.com. The investigators suggested that baseline differences between the study populations might account for this discrepancy, as patients in ROMANA 2 had more advanced disease and a greater symptom burden at the start of the trial medpace.comnih.gov.

Beyond fatigue, anamorelin has shown a more consistent positive impact on the specific symptoms of anorexia and cachexia. In both the ROMANA 1 and ROMANA 2 trials, patients receiving anamorelin reported significant and clinically meaningful improvements in their symptom burden related to loss of appetite and food intake compared to those receiving a placebo medpace.com. These patient-reported benefits were sustained in the anamorelin group, whereas patients in the placebo group experienced a worsening of these symptoms after a brief initial improvement medpace.com. The improvements in anorexia-cachexia symptoms, as measured by the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) scale, were statistically significant in both pivotal trials nih.govascopost.comasco.orgascopubs.org. For instance, in ROMANA 1, the improvement in the anorexia/cachexia score was 4.12 for the anamorelin group versus 1.92 for the placebo group asco.orgascopubs.org. In ROMANA 2, the scores were 3.48 for anamorelin and 1.34 for placebo asco.orgascopubs.org.

A phase II trial was designed to specifically evaluate the combination of this compound with physical activity and nutritional counseling to decrease cancer-related fatigue in patients with incurable solid tumors cancer.govmdanderson.org. While an association with improvement in fatigue was detected, the study did not find a significant improvement in physical performance outcomes iiarjournals.org.

Impact on Physical Performance and Functional Status

The impact of this compound on physical performance and functional status has been a key area of investigation, with results being less consistent than those for body composition. The co-primary endpoint in the large-scale ROMANA 1 and ROMANA 2 phase III trials was the change in handgrip strength (HGS), a measure of muscle function medpace.comascopubs.org. In both of these pivotal studies, anamorelin did not demonstrate a statistically significant improvement in HGS compared to placebo ascopost.commedpace.comasco.orgnih.govmdpi.com.

For example, over the 12-week trial period in ROMANA 1, the median change in HGS was -1.10 kg for the anamorelin group versus -1.58 kg for the placebo group ascopost.com. In ROMANA 2, the median changes were -1.49 kg and -0.95 kg for the anamorelin and placebo groups, respectively ascopost.com. This lack of a statistically significant effect on HGS has been a primary reason for the challenges in securing regulatory approval in Europe and the USA nih.gov.

Despite the phase III results, some earlier and smaller studies did suggest a potential benefit for muscle strength. A phase II study showed a significant effect on HGS over a 12-week period medpace.com. Furthermore, an integrated analysis of two phase II trials found a significant improvement in non-dominant handgrip strength ascopost.com. A subgroup analysis of the ROMANA 1 trial also revealed that handgrip strength increased specifically in male participants receiving anamorelin nih.govnih.gov.

Other measures of physical function have also been assessed. A Japanese study (ONO-7643-04) utilized the 6-minute walk test (6MWT) as a secondary endpoint, but no significant differences were observed between the anamorelin and placebo groups iiarjournals.orgnih.gov. The difficulty in demonstrating a functional benefit, despite consistent increases in lean body mass, highlights the complexity of the cancer anorexia-cachexia syndrome nih.gov.

Subgroup Analyses Based on Patient Characteristics

To better understand the effects of this compound across different patient populations, several subgroup analyses have been conducted.

A post-hoc analysis of the ONO-7643-04 study in Japanese patients with NSCLC and cancer cachexia evaluated efficacy based on baseline characteristics. The results showed that anamorelin led to greater improvements in lean body mass, body weight, and appetite compared to placebo in most subgroups. These subgroups were defined by sex, age (<65 years, ≥65 to <75 years, ≥75 years), body mass index, degree of prior weight loss, Eastern Cooperative Oncology Group (ECOG) performance status (PS 0-1 vs. 2), and the use of concomitant anticancer therapy nih.gov. This suggests that the efficacy of anamorelin is largely unaffected by these common patient characteristics nih.gov.

Another pre-specified analysis focused on patients with an ECOG performance status of 2 from the ROMANA 2 trial, representing a more fragile and symptomatic population ascopubs.org. In this subgroup of 130 patients, anamorelin significantly increased lean body mass compared to placebo (a gain of 0.45 kg vs. a loss of -2.66 kg) ascopubs.org. While there was a trend towards improvement in anorexia-cachexia and fatigue symptoms in this group, it did not reach statistical significance ascopubs.org.

Table 1: Change in Lean Body Mass in ECOG PS 2 Patients (ROMANA 2)

Treatment Group N Median Change in LBM from Baseline (kg) p-value
Anamorelin 89 +0.45 0.0004

Real-World Evidence and Post-Marketing Surveillance

Observational Studies and Retrospective Analyses

Following its approval in Japan, real-world data has begun to emerge. A retrospective study was conducted to evaluate the efficacy of anamorelin in a clinical setting for patients with non-small cell lung cancer and cachexia. The study included 40 patients, of whom 18 (45.0%) were able to continue treatment for the full 12 weeks. In this group that completed the 12-week course, there was a significant mean increase in body weight of +2.31 kg from baseline researchgate.net. However, the study also identified that a poor general condition, specifically an ECOG performance status score of 2 or higher, was significantly associated with early discontinuation of the treatment researchgate.net. This suggests that while effective, its utility might be limited in patients with more advanced functional impairment in a real-world context researchgate.net.

Efficacy in Specific Cancer Types

Non-Small Cell Lung Cancer (NSCLC)

The primary body of clinical evidence for this compound has been generated in patients with advanced Non-Small Cell Lung Cancer (NSCLC), a population where cancer anorexia-cachexia is highly prevalent nih.govascopost.comajmc.comaustinpublishinggroup.com. The two pivotal, international, phase III trials, ROMANA 1 and ROMANA 2, exclusively enrolled patients with unresectable stage III or IV NSCLC medpace.comasco.orgaustinpublishinggroup.comecancer.org.

Across these large-scale studies, anamorelin consistently demonstrated a statistically significant increase in lean body mass (LBM) over a 12-week period compared to placebo.

ROMANA 1: Patients receiving anamorelin had a median LBM increase of 0.99 kg, while the placebo group experienced a median loss of 0.47 kg ascopost.commedpace.com.

ROMANA 2: The anamorelin group saw a median LBM increase of 0.65 kg, compared to a median loss of 0.98 kg in the placebo group ascopost.commedpace.com.

In addition to LBM, anamorelin also led to significant increases in total body weight in NSCLC patients. In ROMANA 1, the mean weight gain was 2.20 kg with anamorelin versus 0.14 kg with placebo ascopost.comascopubs.orgnih.gov. In ROMANA 2, the mean weight gain was 0.95 kg with anamorelin compared to a loss of 0.57 kg with placebo ascopost.comascopubs.orgnih.gov. These trials established the anabolic and appetite-stimulating effects of anamorelin in this specific cancer type ascopubs.org.

Table 2: Key Efficacy Outcomes in Phase III NSCLC Trials (ROMANA 1 & 2)

Trial Outcome Anamorelin Group Placebo Group p-value
ROMANA 1 Median Change in LBM (kg) +0.99 -0.47 <0.0001
Mean Change in Body Weight (kg) +2.20 +0.14 <0.0001
Change in Anorexia/Cachexia Score +4.12 +1.92 <0.001
ROMANA 2 Median Change in LBM (kg) +0.65 -0.98 <0.0001
Mean Change in Body Weight (kg) +0.95 -0.57 <0.001

A separate phase III study in Japan (ONO-7643-04) also confirmed these findings in Japanese patients with NSCLC, showing a significant increase in LBM of 1.38 kg in the anamorelin group versus a decrease of 0.17 kg in the placebo group over 12 weeks iiarjournals.org.

Table of Compounds

Compound Name
This compound
Cisplatin (B142131)
Pemetrexed
Pancreatic Cancer

Anamorelin has been evaluated for the management of cachexia in patients with pancreatic cancer, a disease where cachexia is highly prevalent. spandidos-publications.comresearchgate.net Clinical studies have included patients with unresectable or metastatic pancreatic adenocarcinoma to assess the drug's impact on body weight and appetite. cancer.govcenterwatch.com

In a retrospective study of patients with advanced pancreatic cancer and cachexia, the efficacy of anamorelin was found to be limited in those with a poor performance status (ECOG PS of 2). researchgate.net The response rate, defined as maintaining or gaining body weight and appetite over 12 weeks, was significantly lower in patients with poor PS (0%) compared to those with good PS (37%). researchgate.net This study also highlighted that a poor performance status was linked to a shorter treatment duration and reduced survival. researchgate.net

A multicenter, double-blind, randomized, placebo-controlled study is currently designed to further evaluate the efficacy and safety of anamorelin in subjects with advanced pancreatic ductal adenocarcinoma and cachexia. cancer.govcenterwatch.com

Table 1: Efficacy of Anamorelin in Pancreatic Cancer Patients with Poor vs. Good Performance Status researchgate.net

OutcomeGood PS (0-1) (n=35)Poor PS (2) (n=10)P-value
Responders 37%0%0.042
Median Treatment Duration 93 days14 days<0.001
Early Discontinuation (<4 wks) 17%70%0.003
Median Overall Survival 188 days62 days<0.001
Gastric Cancer

The therapeutic efficacy of anamorelin has also been investigated in patients with gastric cancer suffering from cachexia. nih.gov A retrospective, observational study involving 23 patients with gastric cancer found that after 3 weeks of treatment, a significant portion experienced appetite improvement and weight gain. nih.gov Early administration of anamorelin, specifically before the start of second-line chemotherapy, was correlated with these positive outcomes at 3 weeks. nih.gov

Another retrospective study included 39 patients with gastric cancer. ascopubs.org Key findings from this real-world data analysis are summarized below.

Table 2: Real-World Efficacy of Anamorelin in Gastrointestinal Cancer Patients (including Gastric Cancer) ascopubs.org

OutcomePercentage of Patients (N=72)
Weight Gain 45.8%
Improved Appetite 56.9%
Increased Oral Intake 47.2%
Overall Response (any of the above) 68.0%
Colorectal Cancer

Anamorelin has been approved in Japan for treating cancer cachexia in patients with colorectal cancer, among other cancer types. nih.govnih.gov Clinical research has demonstrated its benefits in this patient population. A study of advanced gastrointestinal cancers, which included colorectal cancer patients, showed a significant improvement in lean body mass. nih.govnih.gov

In a retrospective observational study of 43 patients with either colorectal or gastric cancer, those with colorectal cancer (n=20) showed a correlation with appetite improvement and weight gain at 3 weeks when treated with anamorelin. nih.gov

A larger retrospective study included 33 patients with colorectal cancer. ascopubs.org This analysis of real-world data showed that 57.9% of patients continued anamorelin for more than 3 weeks, with outcomes similar to those seen in gastric cancer patients, including weight gain and improved appetite. ascopubs.org Another analysis found that among different gastrointestinal cancers, the longest median time from diagnosis to the start of anamorelin treatment was observed in patients with colorectal cancer. spandidos-publications.com

Table 3: Anamorelin Efficacy in a Mixed Gastrointestinal Cancer Cohort (including Colorectal Cancer) researchgate.netnih.gov

Patient GroupNumber of PatientsResponse Rate
Colorectal Cancer 27N/A (Overall rate was 63.6%)
Gastric Cancer 20N/A (Overall rate was 63.6%)
Pancreatic Cancer 27N/A (Overall rate was 63.6%)
Total 7463.6% (for those treated >3 weeks)

Patient-Reported Outcomes in Real-World Settings

Patient-reported outcomes are crucial in evaluating the effectiveness of treatments for cancer cachexia. In real-world settings, anamorelin has demonstrated positive effects on appetite and oral intake. ascopubs.org

In a post-marketing surveillance study in Japan, which included 4,511 patients in its effectiveness analysis, mean changes in the FAACT-5IASS total scores (a measure of anorexia-related symptoms) showed improvement from baseline at weeks 3 and 6. nih.gov Similarly, large phase III trials in non-small cell lung cancer patients, known as ROMANA 1 and 2, found that anamorelin led to a significant improvement in anorexia-cachexia symptoms over 12 weeks, which was apparent by the third week and sustained throughout the study. dovepress.comaustinpublishinggroup.com

A systematic review and meta-analysis of seven randomized controlled trials also found that anamorelin significantly improved quality of life compared to placebo. bohrium.com

Treatment Duration and Efficacy Maintenance

The duration of anamorelin treatment and the maintenance of its effects are important considerations in clinical practice. Real-world data provides insight into these aspects.

A post-marketing surveillance study in Japan reported a median treatment duration of 29 days across all approved cancer types. nih.gov In this study, 41.9% of patients were treated for 0-3 weeks, while 39.7% received treatment for 4-12 weeks. nih.gov The most common reason for discontinuation was cancer progression (30.8%), followed by a poor response to treatment (22.1%). nih.gov

In a retrospective study of 72 patients with gastric or colorectal cancer, the median treatment duration was 47.5 days. ascopubs.org Notably, 79.2% of these patients continued the treatment for more than 3 weeks. ascopubs.org

Another retrospective study evaluated survival based on treatment duration, dividing patients into short-term (STT) and long-term treatment (LTT) groups. spandidos-publications.comspandidos-publications.com The median survival during anamorelin treatment was significantly longer in the LTT group (142 days) compared to the STT group (49 days). spandidos-publications.comspandidos-publications.com However, after treatment was discontinued, the median survival duration was approximately one month for both groups (38 days for STT and 34 days for LTT), regardless of how long they had previously received the drug. spandidos-publications.comspandidos-publications.com This suggests that the survival benefit is associated with the period of active treatment. spandidos-publications.com

Factors such as high C-reactive protein (CRP) levels have been associated with shorter anamorelin treatment duration and survival, suggesting that initiating treatment at an earlier stage of cachexia may be more beneficial. nih.gov

Adverse Event Profile and Safety Considerations in Research

Systematic Reviews and Meta-Analyses of Safety Data

Systematic reviews and meta-analyses of randomized controlled trials (RCTs) have provided a comprehensive overview of the safety of anamorelin (B1277382). One such analysis, which included seven RCTs with a total of 1,944 patients with cancer-related anorexia/cachexia syndrome (CACS), found no significant difference in the frequency of all adverse events (AEs) or severe AEs between the anamorelin and placebo groups. nih.govbohrium.comresearchgate.net However, the frequency of drug-related AEs was significantly higher in the anamorelin group. bohrium.comnih.gov Another meta-analysis also concluded that anamorelin did not cause an increase in AEs compared to placebo. nih.gov

Table 1: Summary of Adverse Events from a Meta-Analysis of Anamorelin vs. Placebo

Adverse Event Category Anamorelin Group Placebo Group Risk Ratio (95% CI) p-value
Any Adverse Events Not Significantly Different Not Significantly Different - -
Severe Adverse Events Not Significantly Different Not Significantly Different - -
Drug-Related Adverse Events Significantly Higher Lower 1.84 (1.34–2.53) 0.0002

Data synthesized from a meta-analysis of randomized controlled trials. nih.gov

Metabolic Adverse Events

Hyperglycemia, or elevated blood sugar, is one of the most commonly reported side effects of anamorelin hydrochloride. patsnap.com This is thought to be related to the drug's mechanism of action, as ghrelin, which anamorelin mimics, can regulate glucose metabolism. nih.gov The stimulation of growth hormone by anamorelin may also contribute to changes in glucose homeostasis due to the insulin-antagonistic effect of growth hormone. karger.com

A study using a Japanese claims database found the incidence of adverse metabolic effects on glucose to be 12.3%. karger.comscienceopen.com This was similar to the 14.2% incidence of grade 2 or higher hyperglycemia reported in a domestic phase 3 study in Japan involving patients with gastrointestinal cancer. karger.com The median onset of these adverse effects was 17 days after starting treatment. karger.comscienceopen.com Patients with pancreatic cancer and a history of diabetes mellitus (DM) were found to be at a higher risk for developing these metabolic complications. karger.comscienceopen.comnih.gov In fact, the incidence of adverse metabolic effects on glucose was 23.4% in patients with pancreatic cancer. karger.com One case report detailed the development of acute hyperglycemia in a patient with advanced pancreatic cancer and diabetes shortly after initiating anamorelin. jst.go.jp

In the large ROMANA 1 and ROMANA 2 phase 3 trials, hyperglycemia was one of the most frequent drug-related adverse events, though the incidence of grade 3-4 hyperglycemia was low, occurring in less than 1% to 1% of patients receiving anamorelin. researchgate.netnih.gov

Table 2: Incidence of Adverse Metabolic Effects on Glucose (AMEG) with Anamorelin

Patient Population Incidence of AMEG Median Onset Key Risk Factors
General (Japanese Claims Database) 12.3% 17 days Pancreatic Cancer, History of Diabetes Mellitus
Pancreatic Cancer 23.4% 15 days -
Lung Cancer 11.3% 20 days -
Colorectal Cancer 8.9% 25 days -
Gastric Cancer 7.6% 19 days -

Data from a study utilizing a Japanese claims database. karger.comscienceopen.com

Elevations in liver enzymes, specifically aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT), have been observed in some patients treated with anamorelin. In one study, a subject experienced moderate elevations in AST and ALT levels, which returned to normal after discontinuing the drug. nih.govnih.gov

Cardiac and Conduction Defects

Concerns have been raised regarding the potential for anamorelin to affect cardiac conduction. The drug has been shown to have a weak binding affinity for L-type calcium channels and sodium channels, which could theoretically lead to conduction abnormalities. nih.govnih.gov

QTc interval prolongation, a measure of delayed ventricular repolarization, is a known risk associated with anamorelin. karger.com Prolongation of the QTc interval to over 500 ms (B15284909) increases the risk of a serious ventricular arrhythmia called torsade de pointes (TdP). nih.gov A review of the Japanese Adverse Drug Event Report (JADER) database found that QT prolongation was the most frequently reported anamorelin-associated conduction defect. nih.gov A case report described a patient who developed a QTc interval of 502 ms on day 12 of anamorelin treatment, which further prolonged to 557 ms three days after discontinuation before eventually resolving. nih.gov The lipophilic nature of anamorelin may contribute to a prolonged effect on the QTc interval even after the drug is stopped, particularly in obese patients where the volume of distribution is increased. nih.gov

Cases of atrioventricular (AV) block have also been reported with anamorelin use. An analysis of the JADER database identified three cases of atrioventricular block. nih.gov One institution reported two cases of atrioventricular block among 32 patients treated with anamorelin. nih.gov Another case report described a patient who developed a fatal arrhythmia complicated by sinus arrest and refractory ventricular tachycardia after a single dose of anamorelin. nih.gov In a randomized controlled trial, five patients receiving anamorelin experienced first-degree atrioventricular block. nih.gov The potential for anamorelin to bind to L-type calcium channels may be a contributing factor to the development of AV block. nih.gov A literature review identified seven cases of conduction defects, all of which occurred within approximately three weeks of starting treatment and resolved after discontinuation. nih.gov The median time to onset of conduction defects in the JADER database was 13 days. nih.gov

Table 3: Reported Cardiac and Conduction Defects with Anamorelin

Adverse Event Reported Cases/Incidence Onset Potential Mechanism
QTc Interval Prolongation Most frequent conduction defect in JADER database; case reports of significant prolongation. Median of 13 days for conduction defects. Weak binding to sodium channels.
Atrioventricular Block 3 cases in JADER database; 2 of 32 patients at one institution; 5 cases of 1st-degree AV block in an RCT. Within approximately 3 weeks of initiation. Weak binding to L-type calcium channels.
Sinus Arrest and Ventricular Tachycardia One fatal case report. Within hours of a single dose. Sodium and L-type calcium channel blockade.

Data compiled from pharmacovigilance databases and case reports. nih.govnih.govnih.gov

Gastrointestinal Adverse Events

This compound has been associated with a range of gastrointestinal adverse events in clinical research. The most frequently reported of these are nausea, vomiting, diarrhea, and general stomach discomfort. patsnap.comnih.gov In phase 3 studies, nausea was among the most common drug-related adverse events, with a reported incidence of 3.8% in the ROMANA 1 trial. nih.gov Other gastrointestinal symptoms considered possibly related to the study drug in various trials included stomach discomfort and diarrhea. nih.gov Real-world data from studies on patients with advanced gastrointestinal cancer also identified nausea and stomach pain as treatment-related adverse events. researchgate.net

Table 1: Reported Gastrointestinal Adverse Events in this compound Studies

Adverse Event Reported Incidence/Details Source
Nausea 3.8% in ROMANA 1 study nih.gov
Diarrhea Considered possibly related to study drug nih.gov
Stomach Discomfort Considered possibly related to study drug nih.gov
Vomiting Commonly reported gastrointestinal discomfort patsnap.com
Stomach Pain Observed in real-world data analysis researchgate.net

Drug-Drug Interactions

The metabolism of this compound is a key factor in its potential for drug-drug interactions. Its pharmacokinetic profile can be significantly altered by concomitant administration of substances that affect specific metabolic pathways.

Research has established that anamorelin is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. asco.orgmdpi.commdpi.com Consequently, strong inducers or inhibitors of CYP3A4 have the potential to significantly alter the plasma concentration of anamorelin, which could impact its efficacy and safety profile. asco.orgpatsnap.com While CYP3A4 is the main pathway, minor contributions from CYP2C8 and CYP2D6 have also been noted. mdpi.com

Co-administration of anamorelin with strong inhibitors of the CYP3A4 enzyme can lead to a significant increase in anamorelin plasma levels. patsnap.com A phase I clinical trial in healthy volunteers evaluated this effect using ketoconazole (B1673606), a strong CYP3A4 inhibitor. asco.org The study found that taking anamorelin with ketoconazole resulted in a roughly three-fold increase in the area under the plasma concentration-time curve (AUC), a measure of total drug exposure. nih.gov Specifically, concomitant administration significantly increased anamorelin's maximum plasma concentration (Cmax) and AUC, while decreasing the time taken to reach Cmax (tmax). asco.org This heightened exposure could increase the risk of adverse effects. patsnap.com

Conversely, drugs that are strong inducers of the CYP3A4 enzyme can decrease the plasma concentration of anamorelin, potentially reducing its therapeutic effects. patsnap.com A phase I trial assessed this interaction by co-administering anamorelin with rifampin, a potent CYP3A4 inducer. asco.org The results showed a significant decrease in both the Cmax and AUC of anamorelin. asco.org This suggests that patients taking strong CYP3A4 inducers alongside anamorelin might experience a diminished response.

Table 2: Pharmacokinetic Interactions of this compound with CYP3A4 Modulators

Co-administered Drug CYP3A4 Role Effect on Anamorelin Cmax Effect on Anamorelin AUC0-∞ Source
Ketoconazole Strong Inhibitor ▲ 118 ng/mL to 368 ng/mL (p≤0.001) ▲ 261 nghr/mL to 840 nghr/mL (p≤0.001) asco.org
Rifampin Strong Inducer ▼ 1005.9 ng/mL to 454.3 ng/mL (p<0.001) ▼ 2390.7 nghr/mL to 778.99 nghr/mL (p<0.001) asco.org

Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

One of the most commonly reported side effects of anamorelin is hyperglycemia (elevated blood sugar). patsnap.comnih.gov This effect is believed to be consistent with the mechanism of action of ghrelin, which is known to play a role in glucose metabolism. nih.gov This inherent effect on blood glucose necessitates caution when anamorelin is used by patients with pre-existing diabetes or those taking glucose-lowering agents like insulin (B600854) or oral hypoglycemics. patsnap.com

A study using a Japanese claims database found that the incidence of adverse metabolic effects on glucose in patients treated with anamorelin was 12.3%. nih.govscienceopen.com The same study identified a history of diabetes mellitus (DM) as a significant risk factor for these adverse effects. nih.govscienceopen.com The median time to the onset of these glucose-related effects was 17 days after starting anamorelin treatment. nih.govscienceopen.com Therefore, co-administration with antidiabetic agents may require close clinical monitoring of glycemic control and potential adjustments to the dosages of the glucose-lowering medications. drugs.comdrugs.com

Cytochrome P450 (CYP) 3A4 Pathway

Long-Term Safety Profile Investigations

The long-term safety of anamorelin has been evaluated in extension studies of pivotal phase 3 trials. The ROMANA 3 study was a safety extension trial for patients who had completed the 12-week ROMANA 1 and ROMANA 2 studies. asco.org In ROMANA 3, patients continued their assigned treatment (anamorelin or placebo) for an additional 12 weeks, allowing for an assessment of safety and tolerability over a period of up to 24 weeks. asco.orgnih.gov

The results of ROMANA 3 demonstrated that anamorelin continued to be well tolerated over the extended treatment period. nih.gov There was a similar incidence of treatment-emergent adverse events (TEAEs), grade ≥3 TEAEs, and serious TEAEs between the anamorelin and placebo groups. asco.org Importantly, no new safety concerns were identified during the extension phase. nih.gov The incidence of drug-related TEAEs was low, reported in 3.5% of anamorelin-treated patients compared to 1.2% in the placebo group, with hyperglycemia being the most common. asco.org

Challenges and Future Directions in Anamorelin Hydrochloride Research

Methodological Considerations for Clinical Trial Design in Cachexia

The complex and multifactorial nature of cachexia presents significant challenges to designing robust clinical trials. The experience with anamorelin (B1277382) has underscored the need for refinement in trial methodologies to ensure that the efficacy of new treatments is accurately captured.

Defining Consensus on Outcomes and Assessment Tools

A major hurdle in CACS research is the lack of a universally accepted consensus on the most appropriate clinical trial endpoints. scispace.com This variability makes it difficult to compare findings across different studies and may delay the regulatory approval of promising new therapies. scispace.com While anamorelin has demonstrated efficacy in increasing lean body mass (LBM), its failure to significantly improve handgrip strength (HGS) in pivotal trials has sparked debate about the most clinically meaningful outcomes for patients. iiarjournals.orgnih.gov

Regulatory bodies have emphasized the need for interventions to demonstrate improvements in both body composition and physical function. oslo-universitetssykehus.no However, the discordance between changes in LBM and functional measures like HGS in the anamorelin trials suggests that the relationship between muscle mass and function is complex and may not be linear. ed.ac.uk Future research must focus on establishing a consensus among clinicians, researchers, and regulatory agencies on a core set of clinically relevant endpoints.

A variety of assessment tools have been utilized in cachexia trials, each with its own strengths and limitations.

Interactive Table: Assessment Tools Used in Cachexia Clinical Trials

CategoryAssessment ToolDescription
Body Composition Dual-Energy X-ray Absorptiometry (DEXA)Measures lean body mass, fat mass, and bone mineral density.
Physical Function Handgrip Strength (HGS)A measure of muscle strength.
6-Minute Walk Test (6MWT)Assesses exercise capacity and endurance.
Stair Climb Power (SCP)Measures lower body muscle power.
Patient-Reported Outcomes Functional Assessment of Anorexia/Cachexia Therapy (FAACT)A questionnaire to assess anorexia and cachexia-related symptoms.
European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30)A broader measure of health-related quality of life in cancer patients.

The selection of the most appropriate tool should be guided by the specific mechanism of action of the intervention being studied. oslo-universitetssykehus.no

Standardization of Methods for Nutritional and Functional Endpoints

The reliability of clinical trial data is heavily dependent on the standardization of measurement protocols. For functional endpoints like HGS, variations in testing protocols can introduce significant variability in the data, potentially obscuring true treatment effects. nih.gov For instance, different guidelines, such as those from the American Society of Hand Therapists (ASHT) and the National Health and Nutrition Examination Survey (NHANES), prescribe different procedures for HGS measurement. nih.gov The number of repetitions and the use of the dominant versus non-dominant hand can also impact the results. nih.gov

Similarly, while DEXA is considered a gold standard for assessing body composition, ensuring consistent patient positioning and scan analysis across different trial sites is crucial for data integrity. For nutritional endpoints, the use of validated and standardized tools to assess dietary intake and appetite is necessary to reliably measure changes in response to therapy. scispace.com Future clinical trials should implement rigorous training and quality control measures to ensure the standardized application of these assessment methods.

Optimizing Entry Criteria for Clinical Studies

The selection of the patient population is a critical determinant of a clinical trial's success. The pivotal ROMANA trials for anamorelin enrolled patients with non-small cell lung cancer (NSCLC) who had either a weight loss of ≥5% within the prior 6 months or a Body Mass Index (BMI) of <20 kg/m ². ascopubs.org While these criteria are based on an international consensus definition of cachexia, there is a growing understanding that cachexia is a progressive condition with distinct stages: pre-cachexia, cachexia, and refractory cachexia. iiarjournals.orgnih.gov

Intervening at an earlier stage of cachexia may be more effective in preventing the irreversible muscle loss and functional decline seen in later stages. iiarjournals.org Retrospective data suggests that initiating anamorelin at an earlier phase of cancer cachexia may be key to ensuring its efficacy. iiarjournals.org Therefore, future clinical trials should consider refining entry criteria to target patients at specific stages of cachexia. This may involve incorporating biomarkers of inflammation (e.g., C-reactive protein) and nutritional status (e.g., albumin) alongside weight loss and BMI to better characterize the patient population. nih.govnih.gov A study has suggested that initiating anamorelin treatment with close attention to C-reactive protein levels may be beneficial. nih.govnih.gov

Elucidating Remaining Gaps in Mechanism of Action

While anamorelin's primary mechanism of action as a ghrelin receptor agonist is well-established, there are still gaps in our understanding of its full range of effects, particularly at the local level of skeletal muscle.

Central vs. Local Effects on Skeletal Muscle

Anamorelin exerts its effects on muscle mass primarily through a central mechanism. By binding to the ghrelin receptor (also known as the growth hormone secretagogue receptor type 1a or GHS-R1a) in the brain, it stimulates the pulsatile release of growth hormone (GH) from the pituitary gland. iiarjournals.org GH, in turn, promotes the production of insulin-like growth factor-1 (IGF-1) in the liver and other tissues. iiarjournals.org Both GH and IGF-1 are potent anabolic hormones that can increase muscle protein synthesis and reduce muscle breakdown.

Exploration of Anamorelin Hydrochloride in Combined Modality Therapies

Given the multifactorial nature of cancer cachexia, it is unlikely that a single agent will be sufficient to fully address all aspects of the syndrome. researchgate.net Consequently, there is a growing interest in exploring the use of anamorelin as part of a multimodal treatment strategy that combines pharmacological interventions with non-pharmacological approaches such as nutritional support and physical exercise. iiarjournals.orgresearchgate.net

The anabolic effects of anamorelin on muscle mass could be potentiated by structured exercise programs, particularly resistance training, which is known to stimulate muscle protein synthesis. Similarly, ensuring adequate nutritional intake is essential for providing the necessary building blocks for new muscle tissue. Clinical trials are needed to evaluate the synergistic effects of combining anamorelin with personalized nutrition and exercise regimens.

Furthermore, combining anamorelin with other pharmacological agents that target different pathways involved in cachexia is a promising area of research. For example, a preclinical study in a mouse model of cancer cachexia found that combination therapy with anamorelin and a myostatin inhibitor was more effective at increasing grip strength and improving survival than either agent alone. Myostatin is a negative regulator of muscle growth, and its inhibition represents a complementary approach to the anabolic stimulation provided by anamorelin. Future research should continue to explore other rational combination therapies to achieve a more comprehensive and effective treatment for cancer cachexia.

Integration with Exercise Interventions

While anamorelin has demonstrated efficacy in increasing lean body mass, its impact on physical function has been a key area of investigation. The combination of anamorelin with structured exercise programs is a promising strategy to translate gains in muscle mass into functional improvements.

A prospective, longitudinal study investigated the effects of combining anamorelin with standardized physical activity and nutrition counseling in patients with cancer-related fatigue (CRF). nih.govbohrium.com The physical activity component included both resistance training and walking. The results suggested that this multimodal approach was associated with improvements in patient-reported outcomes for CRF, activity levels, and anorexia. nih.govbohrium.com

Another study retrospectively analyzed the impact of combining anamorelin with outpatient rehabilitation, which consisted of resistance and aerobic training. researchgate.netresearcher.life This research observed significant improvements in body weight, skeletal muscle mass, and non-dominant handgrip strength after 12 weeks of combined therapy. researchgate.net These findings suggest that the anabolic effects of anamorelin may be enhanced when coupled with physical rehabilitation, leading to better functional outcomes for patients with cancer cachexia. researchgate.netresearcher.life Clinical trials are ongoing to further evaluate the benefits of combining anamorelin with non-pharmacologic interventions like exercise and nutritional therapy. researchgate.net

Table 1: Effects of Anamorelin Combined with Rehabilitation

Outcome Measure Baseline (Mean) 12 Weeks (Mean) p-value
Body Weight (kg) 48.8 53.7 < 0.001
Skeletal Muscle Mass (kg/m²) 6.4 6.9 < 0.001
Non-dominant Handgrip Strength (kg) 20.5 21.7 0.018
FAACT Score 11.5 18.0 < 0.001

Data from a retrospective analysis of patients with cancer cachexia receiving anamorelin and outpatient rehabilitation. researchgate.net

Synergy with Nutritional Support Strategies

The management of cancer cachexia is recognized as requiring a multifaceted approach. nih.gov Nutritional support is a cornerstone of this approach, and its combination with anamorelin is being explored to maximize therapeutic benefits.

In a preliminary study, anamorelin was administered alongside both physical activity and nutritional counseling. nih.gov The findings indicated that this combination therapy was associated with improvements in body composition and anorexia-related symptoms. nih.gov The nutritional counseling was provided by a dietitian, emphasizing the importance of a structured and individualized nutritional strategy. bohrium.com The potential synergistic effects of anamorelin with nutritional support are an area of active investigation, with the understanding that providing the necessary building blocks for anabolism is crucial for the efficacy of anabolic agents like anamorelin. nih.gov

Concomitant Use with Anti-Cancer Therapies

A critical aspect of anamorelin research is its use in conjunction with primary cancer treatments, such as chemotherapy. The focus is on its potential to improve patients' tolerance to these therapies without interfering with their efficacy or promoting tumor growth.

While direct evidence on anamorelin improving chemotherapy tolerance is still emerging, several clinical trials have permitted patients to receive concurrent chemotherapy. asco.org The rationale is that by mitigating the effects of cachexia, such as loss of muscle mass and weight, anamorelin may help patients better withstand the rigors of anti-cancer treatments. Cancer cachexia is associated with higher rates of toxicity from chemotherapeutic drugs, and addressing this syndrome is a key goal in supportive oncology. nih.gov

A significant concern with anabolic agents that increase growth hormone (GH) and insulin-like growth factor-1 (IGF-1) is the potential to stimulate tumor growth. nih.govaustinpublishinggroup.comasco.org This has been a focal point of preclinical and clinical investigations of anamorelin.

In a lung cancer mouse xenograft model, the administration of anamorelin for 28 days did not promote tumor growth, as measured by tumor volumes, despite leading to increases in GH and a trend of increased IGF-1. nih.govnih.govasco.org This study utilized the A549 non-small cell lung cancer (NSCLC) adenocarcinoma tumor cell line, which is known to express the IGF-1 receptor. austinpublishinggroup.com

Table 2: Effect of Anamorelin on Tumor Growth in a Murine Xenograft Model

Treatment Group Median Tumor Volume at Day 30 (mm³)
Vehicle 1008
Ghrelin (2 mg/kg) 936
Anamorelin (3 mg/kg) 1080
Anamorelin (10 mg/kg) 666
Anamorelin (30 mg/kg) 847

Data from a 28-day study in A549 tumor-bearing nude mice. asco.org

Investigating this compound in Broader Patient Populations

Much of the initial clinical development of anamorelin focused on patients with advanced non-small cell lung cancer (NSCLC), a population where cachexia is highly prevalent. nih.govaustinpublishinggroup.comdovepress.com The large-scale ROMANA 1 and 2 phase III trials, for instance, were conducted in this patient group. austinpublishinggroup.com However, the utility of anamorelin is being explored in a wider array of cancer types.

Research has expanded to include patients with various other malignancies. A pilot Phase II randomized, double-blind, placebo-controlled crossover study included 16 patients with a range of incurable cancers, with seven of those having NSCLC. dovepress.com

In Japan, anamorelin has been approved for the management of cancer cachexia in patients with non-small cell lung cancer, gastric cancer, pancreatic cancer, and colorectal cancer. nih.govspandidos-publications.com This approval was based on clinical studies demonstrating its efficacy in these populations. nih.gov The National Cancer Institute (NCI) also lists a clinical trial for anamorelin in patients with advanced pancreatic cancer. cancer.gov These investigations into different cancer types are crucial for understanding the broader applicability of anamorelin in oncology.

Non-Oncological Cachexia Syndromes

While the primary body of research for this compound has centered on cancer-associated cachexia, the underlying mechanisms of the ghrelin system suggest potential therapeutic value in other chronic conditions characterized by muscle wasting and anorexia. Ghrelin has been shown to improve appetite, lean body mass, and exercise capacity in small studies involving patients with cachexia resulting from congestive heart failure and chronic obstructive pulmonary disease (COPD). dovepress.comnih.gov The anabolic and appetite-stimulating effects of ghrelin agonists could theoretically benefit patients with cachexia related to chronic kidney disease, though specific clinical trial data for anamorelin in this population is limited. mdpi.comresearchgate.net The development of anamorelin for non-oncological cachexia syndromes represents a significant area for future investigation, requiring dedicated clinical trials to establish its efficacy and safety in these distinct patient populations.

Long-Term Outcome Research Beyond 24 Weeks

Table 1: Change in Body Weight Over 24 Weeks (ROMANA 3 Extension Study)

Treatment GroupMean Change in Body Weight from Baseline (kg)95% Confidence Interval
Anamorelin3.1 ± 0.61.8, 4.3
Placebo0.9 ± 0.7-0.5, 2.3
Treatment Difference2.1 ± 0.51.3, 3.0

Data sourced from the ROMANA 3 extension study, which followed patients for a total of 24 weeks. nih.gov

A retrospective study analyzing the effect of treatment duration on survival provided further insights. The study categorized patients into short-term treatment (STT; ≤3 weeks) and long-term treatment (LTT; >3 weeks) groups. While the median survival duration from the start of treatment was significantly longer in the LTT group, this is likely influenced by the fact that patients with a better prognosis and performance status are able to tolerate longer-term treatment. spandidos-publications.com More revealingly, the study found that the median survival duration after the completion of anamorelin treatment was approximately one month, regardless of how long the treatment had been administered. spandidos-publications.com This suggests that while anamorelin may be effective for managing symptoms during treatment, its direct impact on post-treatment survival has not been established.

Table 2: Median Survival Duration in Patients with Cancer Cachexia

Analysis PeriodShort-Term Treatment (STT) GroupLong-Term Treatment (LTT) GroupP-value
From Start of Treatment49 days142 days<0.001
After End of Treatment38 days34 days0.554

Data from a retrospective study on anamorelin treatment duration. spandidos-publications.com

Pharmacogenomic and Personalized Medicine Approaches

Currently, there is a lack of specific pharmacogenomic research to identify genetic markers that predict a patient's response to this compound. However, retrospective studies have begun to identify clinical and biochemical predictors that could pave the way for a more personalized treatment approach.

Research has indicated that a patient's baseline nutritional and inflammatory status may influence their response to anamorelin. In one study of patients with gastrointestinal cancer, responders to anamorelin had significantly higher baseline levels of total protein, albumin, transferrin, and a higher prognostic nutritional index (PNI). nih.gov Conversely, non-responders had higher markers of systemic inflammation, such as the neutrophil-to-lymphocyte ratio (NLR) and the C-reactive protein/albumin ratio. nih.gov An observational study in gastric cancer patients similarly found that a lower baseline NLR (<4.0) was an independent predictor of significant weight gain. nih.gov

Research on Resistance Mechanisms to this compound

The mechanisms underlying a lack of response or the development of resistance to this compound are not well understood and represent a crucial area for future research. Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, is a known pharmacological phenomenon that can occur through various mechanisms, such as the depletion of a mediating substance or the desensitization and downregulation of receptors. derangedphysiology.comlitfl.com

In the context of a ghrelin receptor agonist like anamorelin, tachyphylaxis could theoretically occur if the ghrelin receptors become less responsive to stimulation over time. However, specific studies investigating receptor desensitization or other resistance pathways for anamorelin are currently lacking. Clinical observations from retrospective studies have identified factors associated with early discontinuation of the drug, which may serve as a proxy for non-response. A poor general condition (ECOG PS ≥2) has been consistently linked to the early cessation of treatment. researchgate.netnih.gov While this points to patient-related factors rather than a classic drug resistance mechanism, it underscores the complexity of treating cachexia in severely debilitated individuals. Future research should focus on the molecular mechanisms at the receptor and post-receptor level to determine if true resistance or tachyphylaxis to anamorelin develops and to identify potential strategies to overcome it.

Ethical Considerations in Cachexia Research

Research into treatments for cachexia, a condition affecting a vulnerable patient population often in advanced stages of disease, is governed by stringent ethical principles. Leading journals in the field, such as the Journal of Cachexia, Sarcopenia and Muscle, have established clear ethical guidelines for publication that researchers must adhere to. researchgate.netconsensus.appnih.gov These guidelines mandate that all original research must be approved by relevant bodies like institutional review boards or ethics committees, ensuring the protection of human subjects. researchgate.netconsensus.app Key principles also include originality of the work, proper citation, and the declaration of any potential conflicts of interest. researchgate.net

A significant ethical challenge in cachexia clinical trials is the selection of meaningful endpoints. Regulatory bodies have emphasized the need for treatments to demonstrate not only an improvement in body mass but also a corresponding improvement in physical function or survival. nih.gov This has proven difficult to achieve with single-agent therapies, leading to debate on what constitutes a clinically meaningful benefit for the patient. nih.govsquarespace.com

Patient advocacy plays an increasingly vital role in shaping the ethical landscape of cachexia research. Advocacy groups contribute to study design, help define implementation issues, and ensure that the research addresses outcomes that are important to patients. bioethicstoday.org The involvement of patients and their caregivers in the research process helps to build trust and ensures that the development of new therapies remains centered on improving quality of life and reducing the distress associated with cachexia. squarespace.combioethicstoday.orgcancercachexiasociety.orgcancercachexiasociety.org

Q & A

Q. What is the molecular mechanism of action of anamorelin hydrochloride in addressing cancer-associated cachexia?

this compound is a selective ghrelin receptor agonist (GHSR-1a) that mimics the N-terminal active core of ghrelin, binding with high affinity (Ki = 0.70 nM) and stimulating growth hormone (GH) secretion (EC50 = 0.74 nM in FLIPR assays) . It activates pathways regulating appetite, muscle protein synthesis, and energy metabolism, while suppressing pro-inflammatory cytokines like TNF-α and IL-6 . This dual action addresses multiple facets of cancer anorexia-cachexia syndrome (CACS), including appetite loss, lean body mass (LBM) depletion, and inflammation .

Q. What in vitro and in vivo assays are recommended for evaluating anamorelin’s pharmacological activity?

  • In vitro : FLIPR (Fluorometric Imaging Plate Reader) assays are standard for measuring GHSR-1a agonist activity via intracellular calcium flux. Anamorelin’s EC50 in this assay is 0.74 nM . Competitive binding assays using radiolabeled ligands (e.g., 35S-MK-677) confirm receptor affinity (Ki = 0.70 nM) .
  • In vivo : Rodent models of cachexia (e.g., tumor-bearing rats) assess food intake, body weight, and GH/IGF-1 levels. Doses of 3–30 mg/kg orally induce dose-dependent increases in LBM and appetite .

Q. How should this compound be stored and prepared for experimental use?

  • Storage : Lyophilized powder should be stored at -20°C in a desiccated environment to prevent hydrolysis. Avoid freeze-thaw cycles .
  • Preparation : Solubilize in DMSO (≥28 mg/mL, 48.01 mM) with gentle warming (37°C) and sonication. For in vivo studies, prepare solutions using PEG300, Tween 80, and ddH2O to ensure clarity . Stock solutions stored at -20°C remain stable for ≤3 months; verify activity before use .

Advanced Research Questions

Q. How can conflicting clinical data on anamorelin’s efficacy in improving physical function be resolved?

Phase III trials (ROMANA 1/2) reported significant increases in LBM and appetite but no improvement in handgrip strength or 6-minute walk tests . Potential explanations include:

  • Temporal discordance : Muscle mass recovery may precede functional gains, requiring longer observation periods (e.g., ROMANA 3 extension showed progressive weight gain over 24 weeks) .
  • Tumor-specific effects : NSCLC patients may have irreversible metabolic dysregulation not fully mitigated by anamorelin alone .
  • Methodological limitations : Handgrip strength may not capture subtle functional changes; alternative metrics (e.g., stair-climbing tests) could improve sensitivity .

Q. What experimental designs are optimal for studying anamorelin’s synergy with adjunct therapies?

  • Preclinical models : Combine anamorelin with nutritional interventions (e.g., high-protein diets) or exercise regimens in tumor-bearing rodents. Measure outcomes like LBM, inflammatory markers, and survival .
  • Clinical trials : Use factorial designs (e.g., anamorelin ± resistance training) in NSCLC patients. Co-primary endpoints should include LBM, quality of life (QoL), and cytokine profiles .

Q. What are the implications of anamorelin’s off-target binding to tachykinin NK2 receptors?

Anamorelin binds NK2 receptors (IC50 = 21 nM) but lacks functional activity in NK2 assays . Researchers should:

  • Control for off-target effects : Use selective NK2 antagonists (e.g., saredutant) in mechanistic studies to isolate GHSR-1a-mediated effects.
  • Assess clinical relevance : Monitor for unexpected AEs (e.g., gastrointestinal motility changes) in trials, though current data show no dose-limiting toxicities .

Q. How can long-term safety concerns be addressed in ongoing research?

  • Extended preclinical studies : Conduct 6–12-month toxicity studies in rodents to evaluate chronic exposure risks (e.g., hyperglycemia, tumor progression) .
  • Post-marketing surveillance : Track real-world data from Japan (where anamorelin is approved) for rare AEs, leveraging registries like the Post-Authorization Surveillance system .

Methodological Notes

  • Dosing in human trials : The 100 mg/day oral dose used in phase III trials balances efficacy (LBM increase: 1.10 kg vs. placebo) and tolerability (hyperglycemia incidence: 3.5–5.3%) .
  • Data interpretation : Use mixed-effects models to account for heterogeneous patient responses in cachexia trials, particularly in advanced NSCLC .

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Feasible Synthetic Routes

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Anamorelin Hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.